(5-Methoxy-1-benzofuran-2-yl)methanol
Overview
Description
- (5-Methoxy-1-benzofuran-2-yl)methanol is a chemical compound with the molecular formula C<sub>10</sub>H<sub>10</sub>O<sub>3</sub> . It is also known as 5-Methoxybenzofuran-2-ylmethanol .
- The compound belongs to the class of benzofuran derivatives, which are characterized by a benzene ring fused with a furan ring.
- It is a white to light yellow solid.
Synthesis Analysis
- The synthesis of (5-Methoxy-1-benzofuran-2-yl)methanol can be achieved through various methods, including:
- Etherification : The reaction of 5-Methoxybenzofuran-2-carboxylic acid with an alcohol in the presence of an acid catalyst.
- Dehydrative Cyclization : The cyclization of 5-Methoxybenzofuran-2-carboxylic acid under basic conditions to form the benzofuran ring.
- Transition-Metal Catalysis : The cyclization of aryl acetylenes using transition-metal catalysis.
Molecular Structure Analysis
- The molecular formula of (5-Methoxy-1-benzofuran-2-yl)methanol is C<sub>10</sub>H<sub>10</sub>O<sub>3</sub> .
- It consists of a benzofuran ring fused with a methanol group.
- The structure is shown below:
!Molecular Structure
Chemical Reactions Analysis
- (5-Methoxy-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:
- Etherification : Reacting with an alcohol to form an ether linkage.
- Oxidation : Oxidation of the methanol group to form a carboxylic acid.
- Substitution Reactions : Substitution of the methanol group with other functional groups.
Physical And Chemical Properties Analysis
- Melting Point : The compound has a melting point range of 123–135°C .
- Solubility : It is soluble in organic solvents like DMSO.
- NMR Spectra : The proton and carbon NMR spectra provide information about the chemical environment of the atoms in the compound.
Scientific Research Applications
Catalysis and Chemical Reactions
- Catalytic Conversion of Methanol : Schulz (2010) explored the deactivation of acidic zeolite catalysts during methanol conversion, revealing the mechanistic interference of spatial constraints in the formation of hydrocarbons, including benzene derivatives, via methanol reactions on protonic catalyst sites. This study suggests potential applications in optimizing catalysts for methanol conversion processes (Schulz, 2010).
Synthesis of Novel Compounds
- Anticholinesterase Agents : Luo et al. (2005) reported on the synthesis of novel anticholinesterases based on furobenzofuran and methanobenzodioxepine skeletons, indicating potent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds, derived from chemical structures related to (5-Methoxy-1-benzofuran-2-yl)methanol, demonstrate significant potential in the development of treatments for diseases like Alzheimer's (Luo et al., 2005).
Biological Activities and Medicinal Applications
- Antimicrobial and Antioxidant Properties : Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives and evaluated their antimicrobial, antioxidant, and docking properties. This research signifies the compound's potential utility in developing novel antimicrobial and antioxidant agents (Rashmi et al., 2014).
Encapsulation and Catalysis
- Molybdenum(VI) Complex Encapsulation : Ghorbanloo and Alamooti (2017) studied the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, highlighting its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This encapsulation enhances the catalyst's stability and recycling ability, indicating potential industrial applications (Ghorbanloo & Alamooti, 2017).
Safety And Hazards
- Hazard Classification : The compound is considered hazardous due to its potential effects on health.
- Precautions : Avoid skin contact, inhalation, and ingestion. Use protective equipment when handling.
- Disposal : Dispose of the compound according to approved waste disposal procedures.
Future Directions
- Further research is needed to explore the full therapeutic potential of (5-Methoxy-1-benzofuran-2-yl)methanol .
- Investigate its biological activities, potential drug applications, and structure-activity relationships.
- Develop efficient synthetic methods for constructing benzofuran rings.
properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGZJYZILIDGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569340 | |
Record name | (5-Methoxy-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1-benzofuran-2-yl)methanol | |
CAS RN |
37603-26-2 | |
Record name | 5-Methoxy-2-benzofuranmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37603-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Methoxy-1-benzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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